molecular formula C13H14ClN3O2 B8212176 tert-Butyl (8-chloro-1,7-naphthyridin-3-yl)carbamate

tert-Butyl (8-chloro-1,7-naphthyridin-3-yl)carbamate

Cat. No.: B8212176
M. Wt: 279.72 g/mol
InChI Key: NLPBXIHXAXJZKP-UHFFFAOYSA-N
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Description

tert-Butyl (8-chloro-1,7-naphthyridin-3-yl)carbamate: is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a tert-butyl carbamate group attached to an 8-chloro-1,7-naphthyridine moiety. It is often used in organic synthesis and has shown promise in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (8-chloro-1,7-naphthyridin-3-yl)carbamate typically involves the reaction of 8-chloro-1,7-naphthyridine with tert-butyl carbamate under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions. For instance, the reaction can be conducted at room temperature using a combination of palladium catalysts and appropriate bases in solvents like 1,4-dioxane .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (8-chloro-1,7-naphthyridin-3-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane. The reaction conditions often involve moderate temperatures and controlled environments to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed cross-coupling reactions can yield N-Boc-protected anilines and other substituted derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (8-chloro-1,7-naphthyridin-3-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through cross-coupling and substitution reactions.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as a building block for the development of new pharmaceuticals. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and other high-performance materials.

Mechanism of Action

The mechanism of action of tert-Butyl (8-chloro-1,7-naphthyridin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (8-chloro-1,7-naphthyridin-3-yl)carbamate stands out due to its unique combination of the tert-butyl carbamate group and the 8-chloro-1,7-naphthyridine moiety. This combination imparts specific reactivity and stability, making it a valuable compound in both research and industrial applications.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and industrial applications. As research continues, its applications are likely to expand, further highlighting its importance in the scientific community.

Properties

IUPAC Name

tert-butyl N-(8-chloro-1,7-naphthyridin-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2/c1-13(2,3)19-12(18)17-9-6-8-4-5-15-11(14)10(8)16-7-9/h4-7H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPBXIHXAXJZKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C2C(=C1)C=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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